molecular formula C8H11NO2 B12566292 Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate CAS No. 217093-71-5

Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate

Cat. No.: B12566292
CAS No.: 217093-71-5
M. Wt: 153.18 g/mol
InChI Key: UDGWRCOHOIXKBM-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[220]hex-5-ene-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of ethyl acrylate with an azabicyclo compound under photochemical conditions . This reaction forms the bicyclic structure with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the presence of a nitrogen atom within the bicyclic ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

217093-71-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)9-5-6-3-4-7(6)9/h3-4,6-7H,2,5H2,1H3

InChI Key

UDGWRCOHOIXKBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2C1C=C2

Origin of Product

United States

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